molecular formula C22H20F3NO6 B385438 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate CAS No. 637752-86-4

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate

Cat. No. B385438
CAS RN: 637752-86-4
M. Wt: 451.4g/mol
InChI Key: DJGZWJUAGIBEIL-UHFFFAOYSA-N
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Description

This compound is a derivative of chromen-7-yl diethylcarbamate, which is a class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (or a derivative thereof) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-7-yl core, with the methoxyphenoxy and trifluoromethyl groups providing additional complexity. The diethylcarbamate group would likely be attached to the chromen-7-yl core via an ester linkage .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carbamate group could undergo hydrolysis under acidic or basic conditions, and the trifluoromethyl group could potentially participate in various organofluorine reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Future Directions

The study of novel coumarin derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery. Further studies could explore the synthesis, characterization, and biological activity of this compound, as well as its potential uses .

properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO6/c1-4-26(5-2)21(28)31-15-9-10-16-17(12-15)32-20(22(23,24)25)19(18(16)27)30-14-8-6-7-13(11-14)29-3/h6-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGZWJUAGIBEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate

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